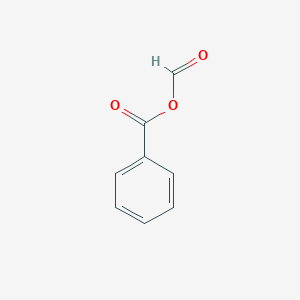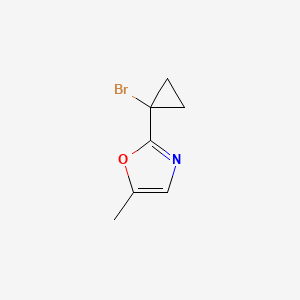![molecular formula C23H26ClNO5S B8535614 Tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)-2-methylphenyl]ethynyl]phenoxy]acetate](/img/structure/B8535614.png)
Tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)-2-methylphenyl]ethynyl]phenoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)-2-methylphenyl]ethynyl]phenoxy]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a chloro-substituted phenoxy group, and a dimethylsulfamoyl-substituted phenyl group connected via an ethynyl linkage.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)-2-methylphenyl]ethynyl]phenoxy]acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process may include the following steps:
- Formation of the ethynyl intermediate by coupling a dimethylsulfamoyl-substituted phenylacetylene with a chloro-substituted phenylboronic acid.
- Subsequent esterification with tert-butyl bromoacetate to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethynyl groups.
Reduction: Reduction reactions may target the chloro and sulfonamide groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include phenolic derivatives and carboxylic acids.
Reduction: Products may include dechlorinated and desulfonated derivatives.
Substitution: Products may include various substituted phenoxyacetates.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies involving cross-coupling reactions and esterification processes.
Biology:
- Potential applications in the development of bioactive compounds and pharmaceuticals.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)-2-methylphenyl]ethynyl]phenoxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
- Binding to and modulating the activity of enzymes involved in metabolic pathways.
- Interacting with cellular receptors to influence signal transduction processes.
- Affecting the expression of genes related to inflammation and cell proliferation.
相似化合物的比较
4-tert-Butyl-2-chlorophenol: Shares the tert-butyl and chloro-substituted phenyl groups but lacks the ethynyl and sulfonamide functionalities.
tert-Butyl 2,2,2-trichloroacetimidate: Contains a tert-butyl ester group but differs significantly in its overall structure and reactivity.
Uniqueness: Tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)-2-methylphenyl]ethynyl]phenoxy]acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethynyl linkage and the dimethylsulfamoyl group distinguishes it from other similar compounds, making it a valuable molecule for research and industrial applications.
属性
分子式 |
C23H26ClNO5S |
|---|---|
分子量 |
464.0 g/mol |
IUPAC 名称 |
tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)-2-methylphenyl]ethynyl]phenoxy]acetate |
InChI |
InChI=1S/C23H26ClNO5S/c1-16-7-11-20(31(27,28)25(5)6)14-17(16)8-9-18-13-19(24)10-12-21(18)29-15-22(26)30-23(2,3)4/h7,10-14H,15H2,1-6H3 |
InChI 键 |
VTGAGDURLFOATH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C#CC2=C(C=CC(=C2)Cl)OCC(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-{4-[(1,2-Benzothiazol-5-yl)oxy]-3-chlorophenyl}-N,N-dimethylurea](/img/structure/B8535565.png)


![4-p-Tolyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8535580.png)
![2-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-oxazole-4-carboxylic acid](/img/structure/B8535586.png)


![3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid](/img/structure/B8535622.png)
![1-[2-(4-Fluorophenyl)propan-2-yl]piperazine](/img/structure/B8535626.png)

